molecular formula C22H31ClIrN B6313392 Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kN)phenyl-kC]iridum(III), 99% CAS No. 945491-51-0

Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kN)phenyl-kC]iridum(III), 99%

Cat. No. B6313392
CAS RN: 945491-51-0
M. Wt: 537.2 g/mol
InChI Key: VXSWWLDLWFVXBO-UHFFFAOYSA-M
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Description

“Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kN)phenyl-kC]iridum(III), 99%” is a chemical compound with the CAS Number: 945491-51-0 . It is used for experimental and research purposes .

Scientific Research Applications

1. Structural and Chemical Properties

  • Complex Formation and Crystal Structures : Chloro(η 5 -pentamethylcyclopentadienyl)(η 2 -pyridine-2-carboxylato)iridium(III) and similar complexes have been synthesized, with their crystal structures determined by X-ray diffraction, demonstrating specific coordination and chelate bite angles in the molecular structures (Gorol et al., 2005).

2. Photophysical Properties and Imaging

  • Photophysical Properties and Cell Imaging : The synthesis, characterization, and photophysical properties of certain iridium(III) complexes were investigated for their use in living cell fluorescence imaging, demonstrating their potential in medical imaging and diagnosis (Zimbron et al., 2017).

3. Catalysis and CO2 Reduction

  • CO2 Hydrogenation Catalysts : Pentamethylcyclopentadienyl iridium (Cp*Ir) complexes with specific ligands show significant catalytic activity toward CO2 hydrogenation, indicating their potential in environmental applications related to CO2 reduction (Suna et al., 2017).

4. Antimalarial Properties

  • Antimalarial Activity : Iridium complexes containing chloroquine analogue ligands have been synthesized and evaluated for their antimalarial activity, showing potential as novel antimalarial agents (Ekengard et al., 2016).

5. Water Oxidation Catalysis

  • Water Oxidation Catalysts : A pentamethylcyclopentadienyl (Cp*) iridium water-oxidation precatalyst was modified and applied in electrochemically driven water oxidation, showing potential in energy-related applications (Materna et al., 2016).

6. Homogeneous Catalysis for Fine Chemical Synthesis

  • Organic Transformations : Pentamethylcyclopentadienyl iridacycles have been used in various homogeneous catalysed organic reactions, leading to environmentally beneficial routes for producing highly functionalised fine chemicals (Michon et al., 2016).

Safety and Hazards

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, and clothing, wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation during handling and storage .

Future Directions

The future directions for this compound would likely depend on the outcomes of ongoing research and development activities. Given that it’s used for experimental and research purposes , it could potentially find new applications in various fields, including materials science, catalysis, and medicinal chemistry.

properties

IUPAC Name

carbanide;chloroiridium(2+);1,2,3,4,5-pentamethylcyclopentane;2-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N.C10H20.CH3.ClH.Ir/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-6-7(2)9(4)10(5)8(6)3;;;/h1-6,8-9H;6-10H,1-5H3;1H3;1H;/q-1;;-1;;+3/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSWWLDLWFVXBO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].CC1C(C(C(C1C)C)C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.Cl[Ir+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClIrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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